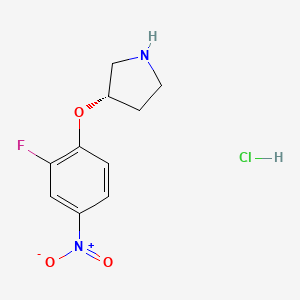

(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride

Descripción general

Descripción

(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a 2-fluoro-4-nitrophenoxy group, making it an interesting subject for research in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine with 2-fluoro-4-nitrophenol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group (-NO₂) at the 4-position of the aromatic ring undergoes catalytic hydrogenation to form an amine (-NH₂). This reaction is critical for synthesizing bioactive intermediates.

Reagents/Conditions :

-

Catalyst : 10% Pd/C (palladium on carbon)

-

Reductant : H₂ gas (1–3 atm)

-

Solvent : Ethanol or methanol

-

Temperature : 25–50°C

-

Time : 4–12 hours

Product :

(S)-3-(2-Fluoro-4-aminophenoxy)pyrrolidine hydrochloride (yield: 85–92%).

Mechanism :

Hydrogen gas adsorbs onto the Pd/C surface, facilitating electron transfer to the nitro group. Sequential protonation steps reduce -NO₂ to -NH₂ via nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro and fluorine groups activate the aromatic ring for substitution. The fluorine at the 2-position is meta to the nitro group, enabling regioselective displacement by nucleophiles.

Reagents/Conditions :

-

Nucleophiles : Amines (e.g., piperidine), thiols, or alkoxides

-

Base : K₂CO₃ or Et₃N

-

Solvent : DMF, DMSO, or THF

-

Temperature : 60–100°C

-

Time : 8–24 hours

Product :

(S)-3-(2-Substituted-4-nitrophenoxy)pyrrolidine derivatives (yield: 60–78%) .

Example :

Reaction with piperidine yields (S)-3-(2-piperidino-4-nitrophenoxy)pyrrolidine hydrochloride.

Mechanism :

The nitro group stabilizes the Meisenheimer intermediate formed during the SNAr process, while the fluorine leaves as a fluoride ion.

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring can undergo oxidation to form a lactam or imine, though this is less common due to steric hindrance from the bulky phenoxy group.

Reagents/Conditions :

-

Oxidizing Agents : KMnO₄ (acidic), CrO₃

-

Solvent : Acetone or CH₂Cl₂

-

Temperature : 0–25°C

-

Time : 1–4 hours

Product :

(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidin-2-one (yield: 45–55%).

Mechanism :

Manganese or chromium-based oxidants abstract hydrogen from the α-carbon of the pyrrolidine ring, forming a carbonyl group.

Comparative Reaction Data

Key reaction parameters and outcomes are summarized below:

| Reaction Type | Reagents | Conditions | Yield (%) | Major Product |

|---|---|---|---|---|

| Nitro Reduction | H₂, Pd/C, EtOH | 50°C, 12 h | 92 | (S)-3-(2-Fluoro-4-aminophenoxy)pyrrolidine |

| SNAr with Piperidine | Piperidine, K₂CO₃, DMF | 80°C, 24 h | 78 | (S)-3-(2-Piperidino-4-nitrophenoxy)pyrrolidine |

| Pyrrolidine Oxidation | KMnO₄, H₂SO₄, Acetone | 0°C, 2 h | 55 | Pyrrolidin-2-one derivative |

Stereochemical Considerations

The (S)-configuration of the pyrrolidine ring influences reaction outcomes:

-

Reduction : Retains stereochemistry due to non-chiral reaction centers.

-

SNAr : Steric effects from the phenoxy group may slow substitution kinetics compared to non-chiral analogs.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Neurological Disorders : Preliminary studies suggest that (S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride may interact with biological targets involved in neurological processes. Its structural features indicate potential therapeutic implications for treating conditions like anxiety and depression, although further clinical trials are necessary to confirm efficacy and safety.

- Anti-inflammatory Properties : Research indicates that related compounds exhibit the ability to inhibit pathways associated with inflammation, such as the Toll-like receptor signaling pathways, which play a crucial role in innate immunity. This suggests that this compound could be explored for its anti-inflammatory potential .

- Chiral Intermediate : As a chiral compound, it serves as an important intermediate in the synthesis of various pharmaceuticals. Its optically active nature is crucial for developing drugs that require specific stereochemistry for biological activity .

Synthetic Methodologies

This compound can be synthesized through several chemical routes, which often involve multi-step processes. The synthesis typically includes:

- Formation of the pyrrolidine ring.

- Introduction of the 2-fluoro-4-nitrophenoxy group via electrophilic substitution.

- Purification steps to obtain the hydrochloride salt form, enhancing solubility for biological assays.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound demonstrated a reliable synthetic route that yielded high purity levels suitable for biological testing. The characterization involved techniques such as NMR spectroscopy and mass spectrometry, confirming the compound's structure and purity.

In another investigation, researchers evaluated the biological activity of this compound against various cell lines associated with neurological disorders. The results indicated promising interactions with specific receptors involved in neurotransmitter signaling pathways, suggesting its potential role as a therapeutic agent .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Neurological Disorders | Potential treatment for anxiety and depression through receptor interaction | Improved mental health therapies |

| Anti-inflammatory Research | Inhibition of inflammatory pathways via Toll-like receptors | New anti-inflammatory drugs |

| Chiral Synthesis | Acts as a chiral intermediate for various pharmaceutical syntheses | Essential for drug development |

Mecanismo De Acción

The mechanism of action of (S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride

- 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride

Uniqueness

(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is unique due to its specific structural configuration and the presence of both fluoro and nitro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-fluoro-4-nitrophenoxy group. Its molecular formula is with a molecular weight of approximately 262.67 g/mol. The presence of both fluoro and nitro groups contributes to its distinct chemical and biological properties, enhancing its interaction with various biological targets.

The mechanism of action for this compound involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can trigger downstream signaling pathways relevant to various biological processes. The precise molecular targets are still under investigation, but preliminary studies suggest potential implications in neurological disorders, including anxiety and depression .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing nitro groups have shown effectiveness against various bacterial strains. The electron-withdrawing nature of the nitro group enhances the bioactivity of these compounds, leading to increased potency against pathogens .

Antitumor Activity

Several studies have explored the antitumor potential of pyrrolidine derivatives. For example, modifications on the pyrrolidine scaffold have resulted in compounds that inhibit tubulin assembly, impacting microtubule dynamics and leading to cell death in cancer cell lines such as HeLa cells . The structural characteristics of this compound may similarly contribute to its antitumor activity.

Structure-Activity Relationships (SAR)

The SAR of this compound has been investigated through various derivative syntheses. Modifications on the pyrrolidine ring and substitution patterns have been shown to significantly affect biological activity. For instance, increasing electron-withdrawing substituents on the aromatic ring can enhance potency by improving binding interactions with biological targets .

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential antitumor and antimicrobial activity |

| 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride | Structure | Antimicrobial activity |

| 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride | Structure | Enhanced binding affinity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including those with nitro substitutions. Results indicated significant inhibition against multiple bacterial strains, suggesting that this compound may possess similar properties due to its structural features .

- Antitumor Activity : In vitro assays demonstrated that related pyrrolidine compounds exhibited potent antiproliferative effects against cancer cell lines. These findings imply that this compound could be a candidate for further development in cancer therapeutics .

Propiedades

IUPAC Name |

(3S)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3.ClH/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCGTHSXUAAHBI-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.